(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate

Catalog No.
S690688
CAS No.
5854-77-3
M.F
C14H29NO5
M. Wt
291.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoat...

CAS Number

5854-77-3

Product Name

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate

IUPAC Name

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

Molecular Formula

C14H29NO5

Molecular Weight

291.38 g/mol

InChI

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1

InChI Key

BGAUVMFJRASONL-RJUBDTSPSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O

Peptide Synthesis

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate serves as a protected form of the L-threonine amino acid, a crucial building block for proteins. The tert-butyl (tBu) groups on the molecule act as protecting groups, preventing unwanted reactions at the amino and hydroxyl functionalities during peptide synthesis. Once incorporated into a peptide chain, these protecting groups can be selectively removed under specific conditions, revealing the free amino and hydroxyl groups essential for proper peptide function. PubChem, National Institutes of Health:

  • Origin: This compound is synthesized in the laboratory from L-threonine [].
  • Significance: (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate is a valuable building block for the construction of peptides containing L-threonine. The tert-butyl (Boc) and tert-butoxy (t-Bu) groups protect the amino and hydroxyl functionalities of L-threonine, respectively, allowing for selective modification of other parts of the peptide chain during synthesis [].

Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain with a carboxylic acid group at one end and an amino group at the other.
  • An L-threonine side chain attached to the central chain, containing a hydroxyl group and a methyl group.
  • Tert-butyl (Boc) and tert-butoxy (t-Bu) groups protecting the amino and hydroxyl functionalities, respectively.
  • An acetate group (CH3COO-) attached to the molecule, likely serving as a counterion to balance the positive charge of the amino group.

Chemical Reactions Analysis

(a) Synthesis

The detailed synthesis of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate typically involves multiple steps and may vary depending on the specific protocol. However, a general approach involves the protection of L-threonine with Boc anhydride to form Boc-L-threonine, followed by esterification with tert-butyl bromoacetate. The final step might involve salt formation with acetic acid [].

(b) Deprotection

During peptide synthesis, the Boc and t-Bu protecting groups can be selectively removed under specific conditions to reveal the reactive amino and hydroxyl groups of the threonine residue. Common deprotection methods include treatment with strong acids like trifluoroacetic acid (TFA) for Boc removal and acidic or basic conditions for t-Bu removal.

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate itself does not possess a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide chain and subsequently deprotected, the L-threonine residue contributes its specific structural and functional properties to the overall peptide.

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate may exhibit some of the following hazards:

  • Skin and eye irritation: The compound might cause irritation upon contact with skin and eyes due to the presence of the acetate group [].
  • Respiratory irritation: Inhalation of dust or aerosols containing the compound could irritate the respiratory tract [].

Sequence

X

Other CAS

5854-77-3

Dates

Modify: 2023-08-15

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